molecular formula C6H7FN2 B1331595 6-Fluoro-4-methylpyridin-3-amine CAS No. 954236-33-0

6-Fluoro-4-methylpyridin-3-amine

Cat. No.: B1331595
CAS No.: 954236-33-0
M. Wt: 126.13 g/mol
InChI Key: HZGRTGMOAWUAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methylpyridin-3-amine, also known as 4-fluoro-3-methylpyridine, is an organic compound with a molecular formula of C6H7FN. It is a colorless liquid with a pungent odor, and it is soluble in water, alcohol, and ether. It is a common starting material for the synthesis of pharmaceuticals and other organic compounds. It has a variety of applications in the pharmaceutical industry, including the synthesis of drugs, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials.

Scientific Research Applications

Antibacterial Agents Research on pyridonecarboxylic acids has revealed the synthesis and antibacterial activity of various compounds related to 6-Fluoro-4-methylpyridin-3-amine. These studies found that specific analogues displayed significant antibacterial properties, surpassing even some existing antibiotics. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).

Antitumor Agents A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, closely related to this compound, demonstrated moderate cytotoxic activity. Investigations into the structure-activity relationships of these compounds revealed their potential as clinically useful antitumor agents (Tsuzuki et al., 2004).

Chemical Synthesis The compound has been utilized in the efficient synthesis of various chemical entities. For example, it was used in the synthesis of cognition enhancer drug candidates, highlighting its role in creating novel pharmaceutical compounds (Pesti et al., 2000).

Organic Chemistry Research In organic chemistry, this compound plays a role in the synthesis of complex molecules. For instance, it was used in the preparation of the tris(2-fluoro-6-pyridylmethyl)amine ligand and in reactions involving molecular dioxygen, offering new avenues for exploring metal-organic frameworks and catalysts (Machkour et al., 2004).

Biochemical Analysis

Cellular Effects

6-Fluoro-4-methylpyridin-3-amine is a novel K+ channel blocker with potential application in PET . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine . 4AP is used clinically to improve walking in people with multiple sclerosis (MS) by blocking potassium (K+) channels in demyelinated axons, which reduces the leakage of intracellular K+ and enhances impulse conduction .

Molecular Mechanism

The mechanism of action of this compound involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction . This is similar to the mechanism of action of 4AP .

Properties

IUPAC Name

6-fluoro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRTGMOAWUAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650504
Record name 6-Fluoro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-33-0
Record name 6-Fluoro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-6-FLUORO-4-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.